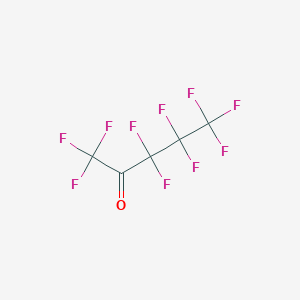
Tert-butyl 4-isothiocyanatobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-isothiocyanatobutanoate is an organic compound that belongs to the class of isothiocyanates It is characterized by the presence of a tert-butyl group, an isothiocyanate group, and a butanoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Tert-butyl 4-isothiocyanatobutanoate can be synthesized through a multi-step process. One common method involves the reaction of tert-butyl 4-aminobutanoate with thiophosgene. The reaction typically proceeds under mild conditions, with the thiophosgene acting as the isothiocyanate source. The reaction can be carried out in an organic solvent such as dichloromethane, and the product is purified through standard techniques such as recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize the use of hazardous reagents and to maximize efficiency. The use of phase-transfer catalysts and other advanced techniques can further enhance the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Tert-butyl 4-isothiocyanatobutanoate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The isothiocyanate group can react with nucleophiles such as amines to form thiourea derivatives.
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, typically under mild conditions.
Oxidation: Reagents such as hydrogen peroxide or peracids can be used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products
Thiourea Derivatives: Formed from nucleophilic substitution reactions.
Sulfonyl Derivatives: Resulting from oxidation reactions.
Wissenschaftliche Forschungsanwendungen
Tert-butyl 4-isothiocyanatobutanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe due to its ability to modify proteins through thiourea formation.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of specialty chemicals and materials .
Wirkmechanismus
The mechanism of action of tert-butyl 4-isothiocyanatobutanoate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites on biomolecules, such as the amino groups on proteins. This covalent modification can alter the function of the target biomolecule, leading to various biological effects. The specific pathways and molecular targets depend on the context of its use, such as in therapeutic applications or biochemical studies .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenyl isothiocyanate
- Allyl isothiocyanate
- Benzyl isothiocyanate
Uniqueness
Tert-butyl 4-isothiocyanatobutanoate is unique due to the presence of the tert-butyl group, which can influence its reactivity and stability. Compared to other isothiocyanates, it may exhibit different solubility properties and reactivity patterns, making it suitable for specific applications where other isothiocyanates may not be as effective .
Eigenschaften
Molekularformel |
C9H15NO2S |
|---|---|
Molekulargewicht |
201.29 g/mol |
IUPAC-Name |
tert-butyl 4-isothiocyanatobutanoate |
InChI |
InChI=1S/C9H15NO2S/c1-9(2,3)12-8(11)5-4-6-10-7-13/h4-6H2,1-3H3 |
InChI-Schlüssel |
YZBVIBWKDPQPMT-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)CCCN=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


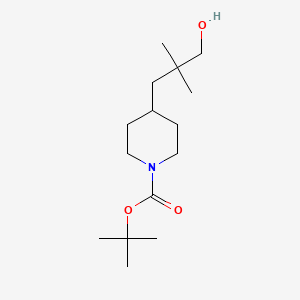
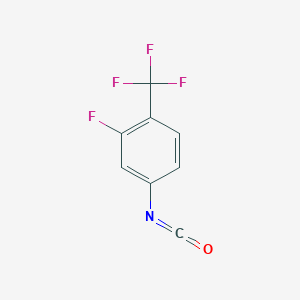

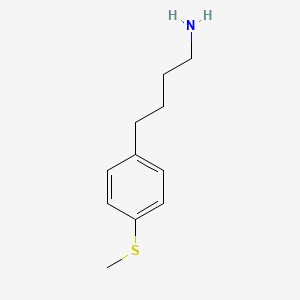

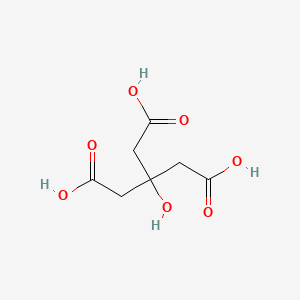
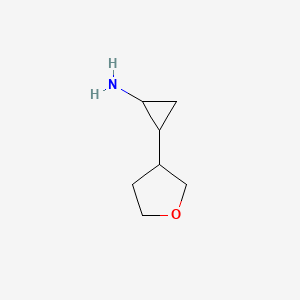

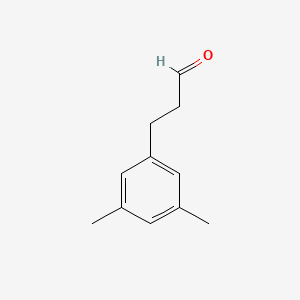
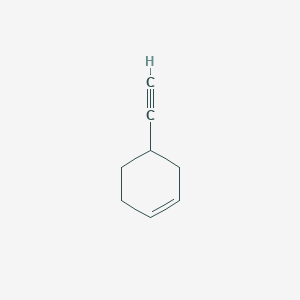
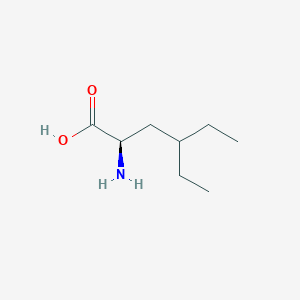
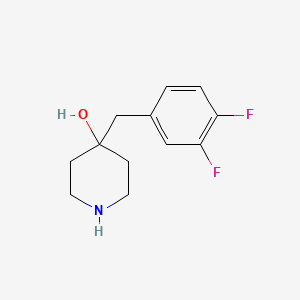
![2-[3-(Bromomethyl)oxolan-3-yl]aceticacid](/img/structure/B13608886.png)
